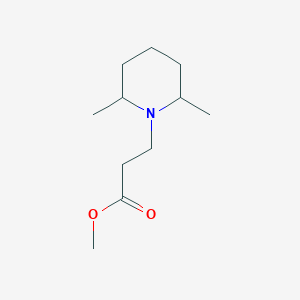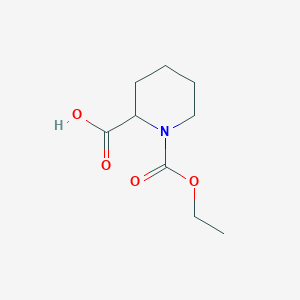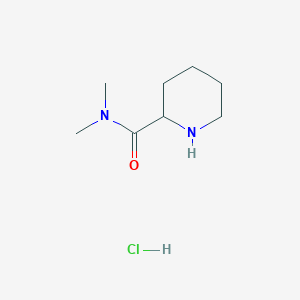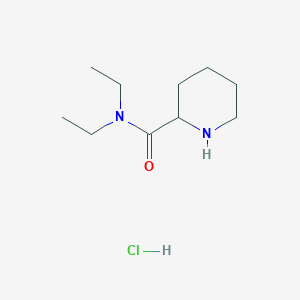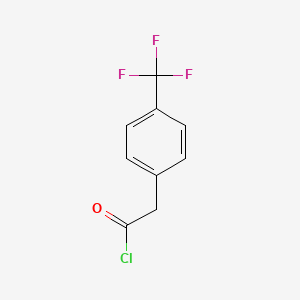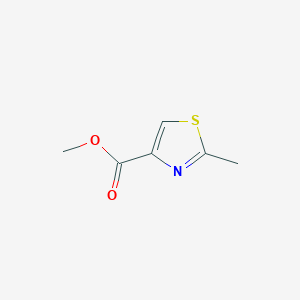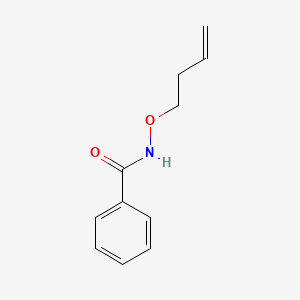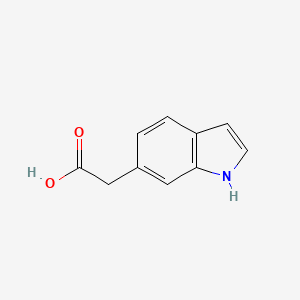
2-(1H-インドール-6-イル)酢酸
概要
説明
2-(1H-Indol-6-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, known for their wide range of biological activities. This compound is particularly interesting due to its structural similarity to indole-3-acetic acid, a well-known plant hormone.
科学的研究の応用
2-(1H-Indol-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
2-(1H-Indol-6-yl)acetic acid, like other indole derivatives, is known to interact with multiple receptors in the body . Interleukin-2 plays a crucial role in the body’s immune response, regulating the activities of white blood cells that are responsible for immunity .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The interaction of these compounds with their targets can result in changes at the cellular level, potentially influencing processes such as cell growth, differentiation, and immune response .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels . These effects could potentially include changes in cell growth, differentiation, and immune response .
Safety and Hazards
将来の方向性
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .
生化学分析
Biochemical Properties
It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . This compound interacts with various enzymes and proteins, including ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and ubiquitin ligase (E3), leading to the ubiquitination of Aux/IAA proteins . These interactions are essential for the regulation of plant growth and development.
Cellular Effects
2-(1H-Indol-6-yl)acetic acid influences various cellular processes, including cell elongation and cell division . It serves as a signaling molecule necessary for the development of plant organs and the coordination of growth . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of specific proteins and enzymes involved in these processes .
Molecular Mechanism
At the molecular level, 2-(1H-Indol-6-yl)acetic acid exerts its effects through binding interactions with biomolecules. It enters the plant cell nucleus and binds to a protein complex composed of E1, E2, and E3 enzymes, resulting in the ubiquitination of Aux/IAA proteins . This process leads to the degradation of Aux/IAA proteins, thereby regulating gene expression and promoting plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Indol-6-yl)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-Indol-6-yl)acetic acid can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(1H-Indol-6-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound can promote plant growth and development without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, including mutagenic and carcinogenic properties . These threshold effects highlight the importance of dosage optimization in experimental studies involving 2-(1H-Indol-6-yl)acetic acid.
Metabolic Pathways
2-(1H-Indol-6-yl)acetic acid is involved in several metabolic pathways, including the indole-3-pyruvate pathway and the indole-3-lactate pathway . These pathways involve the conversion of tryptophan to indole-3-acetic acid through a series of enzymatic reactions. The enzymes and cofactors involved in these pathways play a crucial role in regulating the levels of 2-(1H-Indol-6-yl)acetic acid and its metabolites .
Transport and Distribution
The transport and distribution of 2-(1H-Indol-6-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound to different cellular compartments, ensuring its proper localization and accumulation. The distribution of 2-(1H-Indol-6-yl)acetic acid is essential for its biological activity and function .
Subcellular Localization
2-(1H-Indol-6-yl)acetic acid is localized in various subcellular compartments, including the nucleus, cytoplasm, and cell membrane . Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
準備方法
The synthesis of 2-(1H-Indol-6-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. Another method involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functional group modifications .
化学反応の分析
2-(1H-Indol-6-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further functionalization.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, acids, and bases.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
類似化合物との比較
2-(1H-Indol-6-yl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A well-known plant hormone involved in regulating plant growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of 2-(1H-Indol-6-yl)acetic acid lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2-(1H-indol-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFCZJVRWYZLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564979 | |
| Record name | (1H-Indol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39689-58-2 | |
| Record name | 1H-Indole-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39689-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1H-Indol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








